molecular formula C18H20N4O2S B2953581 7-Ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852170-43-5

7-Ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2953581
CAS No.: 852170-43-5
M. Wt: 356.44
InChI Key: KWFLGASITMJGOR-UHFFFAOYSA-N
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Description

The compound “7-Ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione” belongs to a class of compounds known as pyrimidopyrimidines . These compounds are structurally similar to purines and isomeric to pteridines, which are components of nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .


Molecular Structure Analysis

The molecular formula of this compound is C18H20N4O2S. It contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with another pyrimidine ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Alkylation of Pyrimidine Derivatives : Kvasha et al. (2004) explored the methylation and alkylation reactions of 5,7-dihydro-4H-pyrano[2,3-d:6,5-d']dipyrimidine-4,6(3H)-dione derivatives, yielding dimethyl and dialkyl derivatives, demonstrating the chemical versatility of pyrimidine compounds for potential application in material science and drug synthesis (Kvasha et al., 2004).
  • Regioselective Amination : A study by Gulevskaya et al. (1994) reported on the regioselective amination of condensed pyrimidines, a fundamental reaction in the development of pharmaceuticals, showcasing the strategic functionalization of pyrimidine rings for creating bioactive molecules (Gulevskaya et al., 1994).
  • Molecular Structures and Crystal Structures : Research by Trilleras et al. (2009) on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones elucidated their molecular and crystal structures, highlighting the importance of structural analysis in the design of molecules with tailored properties for applications in material science and drug development (Trilleras et al., 2009).

Potential Applications

  • Optical and Nonlinear Optical Properties : Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and assessed their antimicrobial, photoluminescence, and molecular docking properties. This study also evaluated the linear and nonlinear optical properties, suggesting applications in optical devices and drug discovery (Mohan et al., 2020).
  • Supramolecular Architecture and Biological Activity : Canfora et al. (2010) described the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments. The study highlighted the significance of supramolecular architecture in understanding the potential biological activity of these compounds (Canfora et al., 2010).

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-5-13-19-15-14(17(23)22(4)18(24)21(15)3)16(20-13)25-10-12-8-6-7-11(2)9-12/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFLGASITMJGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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